Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-
Overview
Description
Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- is a useful research compound. Its molecular formula is C10H14N2O4 and its molecular weight is 226.23 g/mol. The purity is usually 95%.
The exact mass of the compound Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 523436. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Nonlinear Optical Properties of Polymers
Research by Carella et al. (2007) delves into the synthesis of new NLO polyurethanes and polyesters using azo-benzimidazolic chromophores, which demonstrate significant thermal stability and optical activity, indicating potential for advanced optical materials applications Optical Materials.
Chemoselective Autoxidation
Angelova et al. (2008) investigated the chemoselective autoxidation of 4-imino-1,5-dimethyl-3-(4-nitrophenyl)imidazolidin-2-one, revealing insights into reaction mechanisms and the influence of solvent on product formation, which has implications for synthetic chemistry Arkivoc.
Solvatochromism and Solvatochromic Switches
A study by Nandi et al. (2012) on nitro-substituted phenolates explored their solvatochromism and application as solvatochromic switches, offering potential uses in sensing and detection technologies The Journal of Organic Chemistry.
Catalytic Activity in Henry Reaction
Constable et al. (2009) optimized conditions for the asymmetric Henry reaction using catalysts that include 4-nitrobenzaldehyde, contributing to the field of asymmetric synthesis and catalysis New Journal of Chemistry.
Safety and Hazards
This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, assure adequate flushing of the eyes by separating the eyelids with fingers . If irritation persists, seek medical attention .
Mechanism of Action
Target of Action
It’s known that similar compounds interact with various enzymes and proteins within the body .
Mode of Action
It’s known that similar nitrophenol compounds can undergo catalytic reduction . This process involves the interaction of the compound with nanostructured materials, leading to changes in the compound’s structure and properties .
Biochemical Pathways
It’s known that similar compounds can be involved in the catalytic reduction of nitrophenols . This process can affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds are known to have various adme properties that can impact their bioavailability .
Result of Action
Similar compounds are known to have various effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of N-(4-Nitrophenyl)diethanolamine can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, temperature, and other factors can affect the compound’s action .
Properties
IUPAC Name |
2-[N-(2-hydroxyethyl)-4-nitroanilino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c13-7-5-11(6-8-14)9-1-3-10(4-2-9)12(15)16/h1-4,13-14H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEQUHCAZLSDTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N(CCO)CCO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066340 | |
Record name | Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3066340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18226-17-0 | |
Record name | 2,2′-[(4-Nitrophenyl)imino]bis[ethanol] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18226-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-((4-Nitrophenyl)imino)bisethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018226170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18226-17-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523436 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3066340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-[(4-nitrophenyl)imino]bisethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.261 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2'-((4-Nitrophenyl)imino)bisethanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TAJ327HG4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Q1: What makes N,N-Bis(2-hydroxyethyl)-4-nitroaniline unique in the synthesis of water-borne polyurethane?
A1: N,N-Bis(2-hydroxyethyl)-4-nitroaniline acts as a chain extender and an intrinsic colorant in polyurethane synthesis []. Its two hydroxyl groups react with the isocyanate groups (NCO) in the prepolymer, effectively incorporating the molecule into the polyurethane backbone. This direct integration eliminates the need for separate dyeing processes and results in a stable yellow polyurethane dispersion [].
Q2: How does the incorporation of N,N-Bis(2-hydroxyethyl)-4-nitroaniline affect the properties of the resulting polyurethane?
A2: The research demonstrates that increasing the concentration of N,N-Bis(2-hydroxyethyl)-4-nitroaniline in the polyurethane formulation leads to several noticeable effects []:
- Color Properties: The polyurethane exhibits a yellow color due to the presence of N,N-Bis(2-hydroxyethyl)-4-nitroaniline. Interestingly, the UV-visible absorption analysis reveals a blue shift of approximately 7 nm when N,N-Bis(2-hydroxyethyl)-4-nitroaniline is integrated into the polyurethane chain [].
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